molecular formula C26H29N5O4 B2433227 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-85-1

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2433227
CAS No.: 877617-85-1
M. Wt: 475.549
InChI Key: FDFFUBHPRYGQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a purine moiety, which is a two-ring system composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine moiety and the various substituents attached to it. The methoxy and phenethyl groups could potentially undergo a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy groups and the aromatic rings could impact its solubility and reactivity .

Scientific Research Applications

Purine Derivatives in Receptor Ligand Development

Purine derivatives have been explored for their potential as ligands for various receptors, including serotonin (5-HT) receptors. For instance, studies have synthesized 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, examining their affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties, suggesting their utility in psychotropic drug development (Chłoń-Rzepa et al., 2013).

Adenosine Receptor Antagonists

Another area of application for purine derivatives is in the development of adenosine receptor (AR) antagonists. A study synthesized a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, evaluating their affinities for ARs. The 1,3-dibutyl derivative of a specific purinedione emerged as a potent A1 AR antagonist, showcasing the potential of purine derivatives in targeting adenosine receptors for therapeutic purposes (Szymańska et al., 2016).

Catalytic and Synthetic Applications

Purine derivatives have also been utilized in catalytic and synthetic chemistry. For example, the synthesis of new thiadiazepino-purine ring systems from purine-2,6-diones has been reported, demonstrating the versatility of purine derivatives in the synthesis of complex heterocyclic systems (Hesek & Rybár, 1994).

Biological Activity and Drug Design

Furthermore, purine derivatives have been explored for their biological activities, including anti-inflammatory and cytotoxic effects. A study on substituted pyrimidopurinediones showed significant anti-inflammatory activity in animal models, highlighting their potential in anti-inflammatory drug development (Kaminski et al., 1989).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many biologically active purine derivatives act by interfering with the processes of DNA and RNA synthesis .

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-17-15-30(20-11-10-19(34-3)14-21(20)35-4)25-27-23-22(31(25)16-17)24(32)29(26(33)28(23)2)13-12-18-8-6-5-7-9-18/h5-11,14,17H,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFUBHPRYGQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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